molecular formula C18H20N2O3 B12183739 N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12183739
M. Wt: 312.4 g/mol
InChI Key: CZLHFNLOAZERHC-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both furan and indole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The indole nucleus is known for its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and furan intermediates. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
  • N-(furan-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
  • N-(3-(furan-2-yl)propyl)-2-(1H-indol-1-yl)acetamide

Uniqueness

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the specific combination of furan and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C18H20N2O3/c1-22-16-6-7-17-14(12-16)8-10-20(17)13-18(21)19-9-2-4-15-5-3-11-23-15/h3,5-8,10-12H,2,4,9,13H2,1H3,(H,19,21)

InChI Key

CZLHFNLOAZERHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCC3=CC=CO3

Origin of Product

United States

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